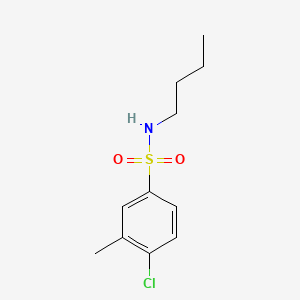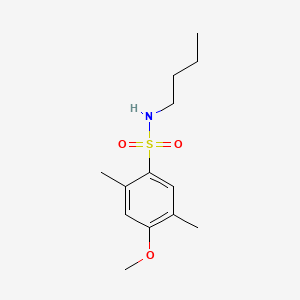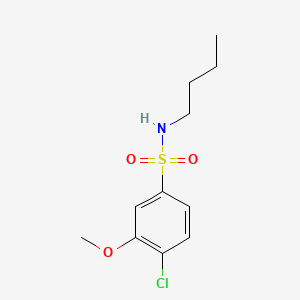
POTASSIUM ANTIMONATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium Antimonate is a versatile inorganic compound that plays a pivotal role in various fields due to its unique chemical properties . Its chemical formula is K3Sb3O10·4H2O, which signifies the intricate composition involving potassium (K), antimony (Sb), oxygen (O), and water molecules .
Synthesis Analysis
This compound is synthesized through the reaction of antimony trioxide with potassium hydroxide . This process involves the careful regulation of reaction conditions to ensure the desired product .Molecular Structure Analysis
The molecular formula of this compound is HKOSb . It has an average mass of 262.902 Da and a mono-isotopic mass of 261.883972 Da .Chemical Reactions Analysis
Antimony, the key component of this compound, reacts with oxygen, sulfur, and chlorine at high temperatures . In the presence of HCl, either aluminum or iron will reduce Sb3+ to Sb metal, which will be deposited as black particles .Physical And Chemical Properties Analysis
This compound appears as a white crystalline powder in its most stable form . It displays low solubility in water . Its molecular weight is about 757.62 g/mol .Mécanisme D'action
Safety and Hazards
Potassium Antimonate, like many other antimony compounds, is toxic and should be handled with care . Direct exposure can result in eye and skin irritation, and inhalation can cause respiratory problems . Therefore, the use of personal protective equipment (PPE) is essential during handling and processing .
Orientations Futures
Propriétés
Numéro CAS |
10090-54-7 |
|---|---|
Formule moléculaire |
C6HClF4 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





